An In-depth Technical Guide to (Z)-3-Hexenyl Benzoate
An In-depth Technical Guide to (Z)-3-Hexenyl Benzoate
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic data of (Z)-3-Hexenyl benzoate. The information is intended for researchers, scientists, and professionals in drug development and related fields.
Chemical Properties and Data
(Z)-3-Hexenyl benzoate is a benzoate ester recognized for its characteristic green, herbaceous, and slightly floral aroma.[1] It is a colorless to pale yellow liquid that is soluble in organic solvents but has limited solubility in water.[2][3]
Table 1: Physicochemical Properties of (Z)-3-Hexenyl Benzoate
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆O₂ | [1][4] |
| Molecular Weight | 204.26 g/mol | [4] |
| CAS Number | 25152-85-6 | [4][5] |
| Appearance | Colorless, oily, slightly viscous liquid | [4] |
| Odor | Green, herbaceous, woody | [1][4] |
| Boiling Point | 105 °C at 1 mmHg | [1][2] |
| Density | 0.999 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.508 | [2] |
| Flash Point | 113 °C (closed cup) | [2] |
| Solubility | Insoluble in water; soluble in alcohol | [3][] |
Synthesis
The primary method for the synthesis of (Z)-3-Hexenyl benzoate is the esterification of (Z)-3-hexen-1-ol with benzoic acid.[1][3] This reaction is typically catalyzed by an acid.
Experimental Protocol: Fischer Esterification
This protocol describes a general procedure for the synthesis of (Z)-3-Hexenyl benzoate via Fischer esterification.
Materials:
-
(Z)-3-hexen-1-ol
-
Benzoic acid
-
Sulfuric acid (concentrated)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add equimolar amounts of (Z)-3-hexen-1-ol and benzoic acid.
-
Add a suitable solvent such as toluene to the flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Heat the mixture to reflux and collect the water generated during the reaction in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure (Z)-3-Hexenyl benzoate.
Spectroscopic Data
The following section provides an overview of the key spectroscopic data for (Z)-3-Hexenyl benzoate, which is essential for its characterization.
Mass Spectrometry
The mass spectrum of (Z)-3-Hexenyl benzoate shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is consistent with the structure of a benzoate ester.
Table 2: Key Mass Spectrometry Peaks
| m/z | Relative Intensity (%) |
| 105.0 | 99.99 |
| 82.0 | 97.45 |
| 67.0 | 63.27 |
| 77.0 | 61.22 |
| 51.0 | 19.91 |
Source:[4]
Infrared (IR) Spectroscopy
The IR spectrum of (Z)-3-Hexenyl benzoate displays characteristic absorption bands for the ester functional group and the aromatic ring.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~3060-3030 | C-H stretch (aromatic) |
| ~2960-2850 | C-H stretch (aliphatic) |
| ~1720 | C=O stretch (ester) |
| ~1600, ~1450 | C=C stretch (aromatic ring) |
| ~1270, ~1110 | C-O stretch (ester) |
| ~710 | C-H bend (cis-alkene) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of (Z)-3-Hexenyl benzoate provide detailed information about the structure of the molecule.
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the vinyl protons of the cis-double bond, and the aliphatic protons of the hexenyl chain.
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the olefinic carbons, and the aliphatic carbons.
Biological Activity
While primarily used in the flavor and fragrance industry, some sources suggest that (Z)-3-Hexenyl benzoate may possess antioxidant and antimicrobial properties.[] However, detailed studies on its specific biological activities and signaling pathways in a drug development context are limited. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and considers it of no safety concern at current levels of intake when used as a flavoring agent.
Safety and Handling
(Z)-3-Hexenyl benzoate is a combustible liquid and may cause skin and eye irritation.[2] Appropriate personal protective equipment, such as safety glasses and gloves, should be worn when handling this chemical. It should be stored in a cool, well-ventilated area in a tightly sealed container.[]
References
- 1. ScenTree - Cis-3-hexenyl benzoate (CAS N° 25152-85-6) [scentree.co]
- 2. cis-3-Hexenyl benzoate = 97 , stabilized, FG 25152-85-6 [sigmaaldrich.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 3-Hexenyl benzoate, (3Z)- | C13H16O2 | CID 5367706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Hexen-1-ol, benzoate, (Z)- [webbook.nist.gov]
